methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate
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Overview
Description
Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields due to their biological and chemical properties. This particular compound is characterized by the presence of a chloromethyl group and a carboxylate ester group attached to the benzimidazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. The chloromethyl group can be introduced by subsequent chloromethylation using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Ester Hydrolysis: The carboxylate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Ester Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azido, amino, or thiol-substituted benzimidazoles.
Oxidation Products: Oxidized derivatives of the benzimidazole ring.
Hydrolysis Products: The corresponding carboxylic acid derivative.
Scientific Research Applications
Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparison with Similar Compounds
Methyl 2-(chloromethyl)-1H-benzimidazole-5-carboxylate can be compared with other benzimidazole derivatives such as:
Methyl 2-(bromomethyl)-1H-benzimidazole-5-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Methyl 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylate: Contains a hydroxymethyl group instead of a chloromethyl group.
Methyl 2-(methyl)-1H-benzimidazole-5-carboxylate: Lacks the halogen substituent, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its reactivity due to the presence of the chloromethyl group, which allows for a wide range of chemical modifications and applications.
Properties
IUPAC Name |
methyl 2-(chloromethyl)-3H-benzimidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)13-9(5-11)12-7/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJPQNYLAADYLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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